(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H15N3S and its molecular weight is 305.4. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have shown significant efficacy as corrosion inhibitors for carbon steel in acidic environments. These compounds can be adsorbed onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies against steel corrosion than previously reported inhibitors. The correlation between experimental results and quantum chemical parameters, calculated using the density functional theory method (DFT), highlights the potential of benzothiazole derivatives in corrosion science (Hu et al., 2016).
Heterocyclic Compound Synthesis
The microwave-mediated synthesis of benzothiazole and benzimidazole-based heterocycles demonstrates the role of benzothiazole derivatives in facilitating the efficient production of novel heterocyclic compounds. These compounds serve as versatile building blocks for creating a wide range of heterocycles, highlighting the importance of benzothiazole derivatives in synthetic organic chemistry and drug discovery (Darweesh et al., 2016).
Molecular Docking and Biological Activity
Benzothiazole derivatives have been studied for their potential in molecular docking and biological activity evaluations. Novel ligands and their metal complexes have been synthesized and characterized, showing varied activities against clinically isolated bacterial strains. The study of these compounds through density functional theory calculations, molecular docking, and in vitro antibacterial activity assays underscores their potential in the development of new antibacterial agents (Ekennia et al., 2018).
Anticancer Activity
Research into benzothiazole derivatives has also extended into the field of cancer treatment. Compounds bearing the benzothiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against a variety of cancer cell lines. The design of these compounds, which combine pharmacophoric moieties like pyridine and benzazoles, is based on their potential to serve as novel anticancer agents. This research highlights the therapeutic potential of benzothiazole derivatives in oncology (Elzahabi, 2011).
Anti-Inflammatory Potential
The synthesis and evaluation of chromene derivatives prepared using benzothiazole as a precursor have demonstrated significant anti-inflammatory activity. This activity was confirmed through in vivo testing, showcasing the potential of benzothiazole derivatives in the development of new anti-inflammatory drugs (Gandhi et al., 2018).
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S/c1-12-7-8-15(9-13(12)2)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSJBMSZOKYTOB-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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